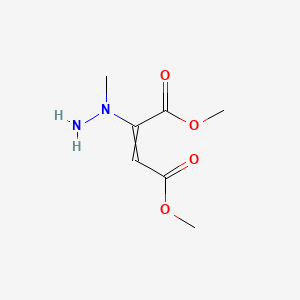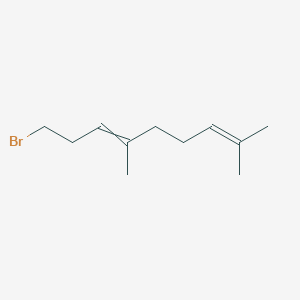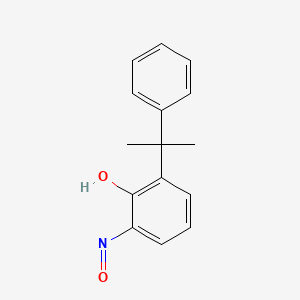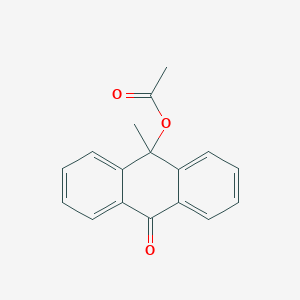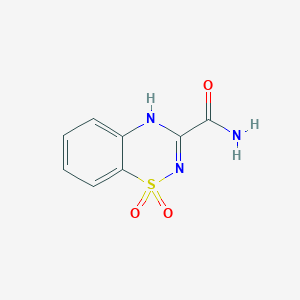
N,N-Dimethyl-8-phenyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-8-phenyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is an organic compound that belongs to the class of carbazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-8-phenyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the carbazole core is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Dimethylation of the Amine Group: The final step involves the dimethylation of the amine group using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-8-phenyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced carbazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the carbazole core are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups attached to the carbazole core.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-8-phenyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Organic Electronics: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their excellent electronic properties.
Materials Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-8-phenyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes, receptors, and proteins, modulating their activity and leading to biological effects.
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, which are involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylphenethylamine: A positional isomer with similar structural features but different biological activities.
N,N-Dimethyl-p-phenylenediamine: An aromatic amine used as an intermediate in dye production.
N,N-Dimethyl-2-propanamine: A tertiary amine with different chemical properties.
Uniqueness
N,N-Dimethyl-8-phenyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is unique due to its specific carbazole core structure, which imparts distinct electronic and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
60481-28-9 |
|---|---|
Fórmula molecular |
C20H22N2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-8-phenyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
InChI |
InChI=1S/C20H22N2/c1-22(2)15-11-12-19-18(13-15)17-10-6-9-16(20(17)21-19)14-7-4-3-5-8-14/h3-10,15,21H,11-13H2,1-2H3 |
Clave InChI |
XUUZEGJLMNOABE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)


![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)


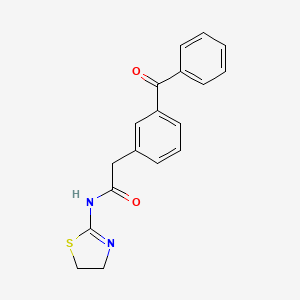
![2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14610107.png)

